![molecular formula C18H17N3O B7500464 N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500464.png)

N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

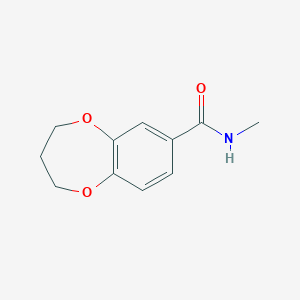

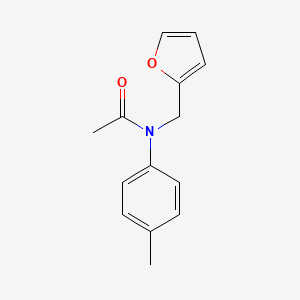

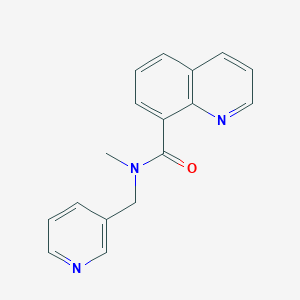

N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide, also known as QX-314, is a potent sodium channel blocker that has been widely used in scientific research. It was first synthesized in the 1950s, and since then, it has been extensively studied for its ability to block pain signals in nerve fibers.

Mecanismo De Acción

N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide blocks sodium channels by binding to the intracellular side of the channel pore. This prevents the influx of sodium ions into the neuron, which is necessary for the generation of action potentials. By blocking sodium channels, this compound effectively silences the activity of nociceptors, thereby reducing pain signaling.

Biochemical and Physiological Effects

This compound has been shown to have a number of biochemical and physiological effects on neurons. In addition to blocking sodium channels, it can also inhibit the activity of other ion channels, such as potassium channels and calcium channels. This compound has also been shown to reduce the release of neurotransmitters, such as glutamate and substance P, which are involved in pain signaling.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide in lab experiments is its selectivity for nociceptors. This allows researchers to study pain signaling pathways in a more targeted manner. Additionally, this compound has a long duration of action, which makes it useful for studying chronic pain conditions. However, one limitation of this compound is that it cannot be used in vivo, as it cannot penetrate the cell membrane on its own. Therefore, it must be delivered to the neuron using other methods, such as electroporation or microinjection.

Direcciones Futuras

There are several future directions for research on N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide. One area of interest is the development of new delivery methods that can improve its efficacy and reduce its toxicity. Another area of research is the investigation of the role of sodium channels in other neurological conditions, such as epilepsy and multiple sclerosis. Additionally, there is ongoing research on the development of new sodium channel blockers that can selectively target different types of neurons, which could lead to the development of more effective pain medications.

Métodos De Síntesis

N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide can be synthesized through a multistep process involving the reaction of quinoxaline-2-carboxylic acid with N-methyl-N-(2-methylphenyl)amine. The resulting intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N,N-dimethylformamide to form this compound. The final product is purified by recrystallization or column chromatography.

Aplicaciones Científicas De Investigación

N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide has been widely used in scientific research as a tool to study the function of sodium channels in neurons. It is particularly useful for studying pain signaling pathways, as it can selectively block the activity of nociceptors, which are specialized neurons that detect painful stimuli. This compound has been used to investigate the role of sodium channels in various pain conditions, including neuropathic pain, inflammatory pain, and cancer pain.

Propiedades

IUPAC Name |

N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-13-7-3-4-8-14(13)12-21(2)18(22)17-11-19-15-9-5-6-10-16(15)20-17/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBONCJVEXCUHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN(C)C(=O)C2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-thienyl)ethyl]-acetamide](/img/structure/B7500453.png)

![[3-(4-Aminophenyl)-1-adamantyl]methanol](/img/structure/B7500474.png)